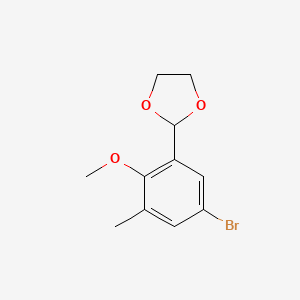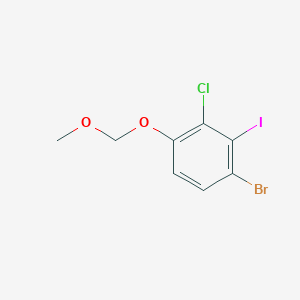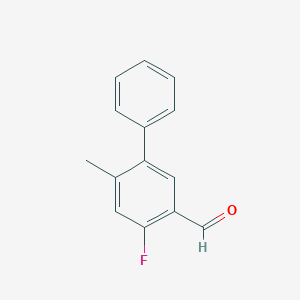
2-Fluoro-4-methyl-5-phenylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-4-methyl-5-phenylbenzaldehyde is an organic compound with the molecular formula C14H11FO It is characterized by the presence of a fluorine atom, a methyl group, and a phenyl group attached to a benzaldehyde core
準備方法
The synthesis of 2-Fluoro-4-methyl-5-phenylbenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as fluorobenzene, methylbenzene, and benzaldehyde.
Reaction Conditions: The key steps involve electrophilic aromatic substitution reactions, where the fluorine and methyl groups are introduced onto the benzaldehyde ring. This can be achieved using reagents like fluorinating agents and methylating agents under controlled conditions.
Industrial Production: On an industrial scale, the production may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
2-Fluoro-4-methyl-5-phenylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include nucleophiles like amines or thiols.
Condensation: The aldehyde group can participate in condensation reactions, forming imines or hydrazones when reacted with amines or hydrazines, respectively.
科学的研究の応用
2-Fluoro-4-methyl-5-phenylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of fluorescent probes or labels due to the presence of the fluorine atom, which can enhance the compound’s photophysical properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
作用機序
The mechanism of action of 2-Fluoro-4-methyl-5-phenylbenzaldehyde depends on its specific application In chemical reactions, the aldehyde group is highly reactive and can form various intermediates and products The fluorine atom can influence the compound’s reactivity and stability, making it a versatile reagent in organic synthesis
類似化合物との比較
2-Fluoro-4-methyl-5-phenylbenzaldehyde can be compared with other similar compounds, such as:
2-Fluorobenzaldehyde: Lacks the methyl and phenyl groups, making it less complex and potentially less versatile in certain applications.
4-Methylbenzaldehyde: Lacks the fluorine and phenyl groups, which may affect its reactivity and applications.
5-Phenylbenzaldehyde:
The presence of the fluorine, methyl, and phenyl groups in this compound makes it unique and valuable for a wide range of applications in scientific research and industry.
特性
IUPAC Name |
2-fluoro-4-methyl-5-phenylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO/c1-10-7-14(15)12(9-16)8-13(10)11-5-3-2-4-6-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFDTKCQBSLXBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=CC=CC=C2)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

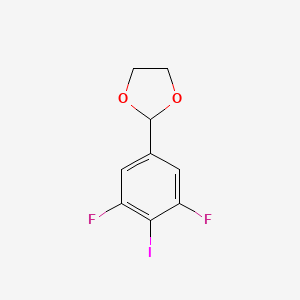
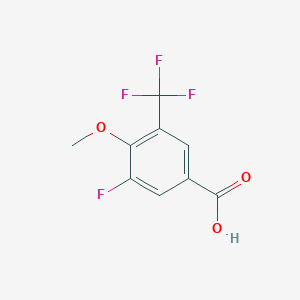
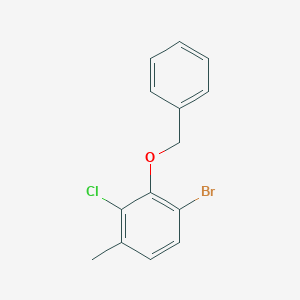

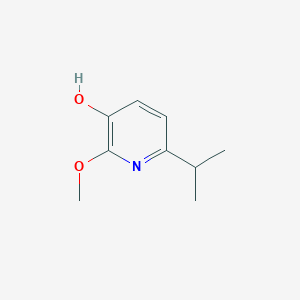
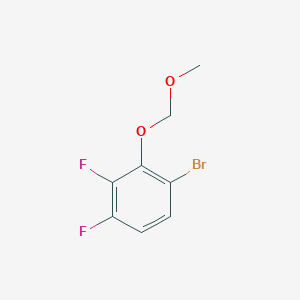
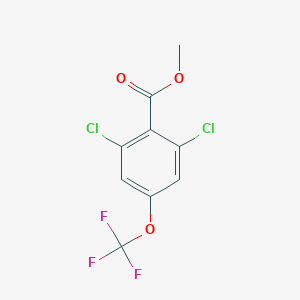
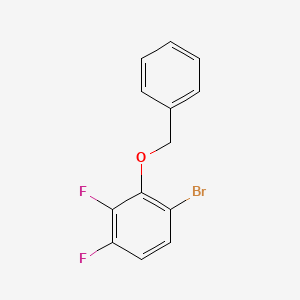
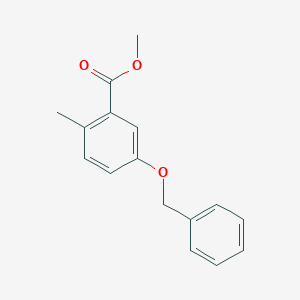
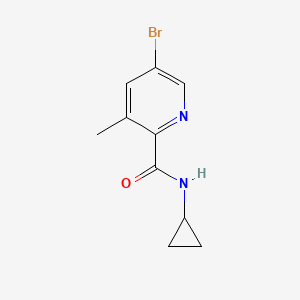
![2-[3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6296294.png)
